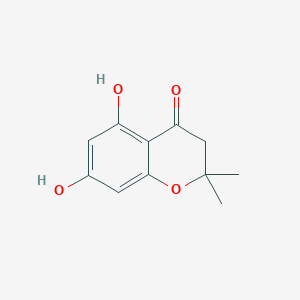

5,7-Dihydroxy-2,2-dimethylchroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWGYKRUMPKNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356306 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-09-0 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dihydroxy-2,2-dimethylchroman-4-one chemical structure

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Foreword

As a Senior Application Scientist, the exploration of novel chemical entities is not merely an academic exercise; it is the foundational step in the multi-billion dollar journey of drug discovery and development. The chroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, a core framework that nature itself has selected for its potent and diverse biological activities.[1][2] This guide focuses on a specific, yet highly significant, derivative: This compound .

The rationale for this deep dive is threefold. First, the 5,7-dihydroxy substitution pattern is a hallmark of many bioactive flavonoids, imparting significant antioxidant and enzyme-inhibitory properties.[3] Second, the gem-dimethyl group at the C2 position locks the heterocyclic ring, preventing certain metabolic transformations and potentially enhancing bioavailability and stability compared to its flavanone counterparts. Finally, understanding this molecule is not just about its intrinsic properties, but about mastering the techniques and logical workflows applicable to an entire class of high-potential compounds.

This document is structured to be a practical and authoritative resource for researchers. We will move from the fundamental chemical identity to the intricacies of its spectroscopic signature, plausible synthetic routes, and the analytical methodologies required for its robust characterization. Each section is built upon the principle of causality—explaining not just what to do, but why it is the logical next step in a research workflow.

Chemical Identity and Physicochemical Properties

The foundational step in any chemical investigation is to establish the precise identity and basic properties of the molecule. This information governs everything from solvent selection for reactions and analysis to predicting its behavior in biological systems.

Nomenclature and Structural Identifiers

-

Systematic (IUPAC) Name: 5,7-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one

-

Common Synonyms: this compound

-

CAS Number: 883-09-0[4]

-

Molecular Formula: C₁₁H₁₂O₄[5]

-

Molecular Weight: 208.21 g/mol

-

InChI Key: JFWGYKRUMPKNKF-UHFFFAOYSA-N[5]

The structure consists of a phloroglucinol-derived A-ring fused to a γ-pyranone ring. The key features are:

-

Chroman-4-one Core: A bicyclic system where a benzene ring is fused to a dihydropyranone ring. The absence of a C2-C3 double bond distinguishes it from the related chromone structure.[1]

-

5,7-Dihydroxy Pattern: Two phenolic hydroxyl groups on the A-ring, which are critical for antioxidant activity and metal chelation.

-

2,2-Dimethyl Substitution: A gem-dimethyl group at the C2 position of the heterocyclic ring.

Predicted Physicochemical Data

Quantitative data for this specific molecule is not extensively published. The table below summarizes key properties predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Observation | Rationale & Significance |

| Appearance | Pale yellow to off-white solid | Typical for phenolic compounds; color may depend on purity. |

| Melting Point | >200 °C (Decomposition likely) | High melting point expected due to intermolecular hydrogen bonding from the two hydroxyl groups. Analogous dihydroxychromones melt at high temperatures.[6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetone. Sparingly soluble in water. Insoluble in Hexane. | The polar hydroxyl groups and carbonyl function confer solubility in polar organic solvents. Poor water solubility is expected due to the largely nonpolar carbon backbone. |

| XlogP | 1.8 | This predicted value suggests moderate lipophilicity, indicating the compound may have good potential for membrane permeability.[5] |

| pKa | ~7.5 (7-OH), ~9.0 (5-OH) | The 7-OH is typically more acidic than the 5-OH, which is intramolecularly hydrogen-bonded to the C4-carbonyl, making its proton less available. These values are crucial for designing extraction and chromatography protocols. |

Spectroscopic Signature for Structural Elucidation

Confirming the chemical structure is the most critical step after synthesis. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule. The data presented here is predictive, based on established chemical shift principles and data from closely related chroman-4-ones.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[9]

2.1.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve polar compounds and exchange with labile protons (OH) makes it ideal for this structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet | 1H | 5-OH | Strong deshielding due to intramolecular hydrogen bonding with the C4 carbonyl oxygen. This is a hallmark of 5-hydroxy-4-keto systems. |

| ~10.8 | Singlet (broad) | 1H | 7-OH | Labile phenolic proton, signal is typically broad and its position can be concentration-dependent. |

| ~5.9 | Doublet (J ≈ 2 Hz) | 1H | H-8 | Aromatic proton meta-coupled to H-6. |

| ~5.8 | Doublet (J ≈ 2 Hz) | 1H | H-6 | Aromatic proton meta-coupled to H-8. The high electron density from two ortho -OH groups shifts these protons significantly upfield. |

| ~2.8 | Singlet | 2H | H-3 | The two protons on C3 are adjacent to the carbonyl group. They appear as a singlet because there are no adjacent protons to couple with (C2 is quaternary). |

| ~1.4 | Singlet | 6H | C2-(CH₃)₂ | The six protons of the two methyl groups at the C2 position are equivalent and appear as a sharp singlet. |

2.1.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment.[10] The molecule has 11 carbon atoms, but due to the equivalence of the two methyl groups, only 10 signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.0 | C-4 | Carbonyl carbon, significantly deshielded. |

| ~165.0 | C-7 | Aromatic carbon attached to -OH. |

| ~164.0 | C-5 | Aromatic carbon attached to -OH. |

| ~162.0 | C-8a | Aromatic quaternary carbon adjacent to oxygen and C4a. |

| ~102.0 | C-4a | Aromatic quaternary carbon, shielded by two ortho -OH groups. |

| ~95.0 | C-6 | Aromatic C-H, highly shielded by two ortho/para oxygen substituents. |

| ~94.0 | C-8 | Aromatic C-H, highly shielded by two ortho/para oxygen substituents. |

| ~78.0 | C-2 | Quaternary sp³ carbon attached to two methyl groups and the heterocyclic oxygen. |

| ~49.0 | C-3 | Methylene (CH₂) carbon alpha to the carbonyl group. |

| ~25.0 | C2-(CH₃)₂ | Equivalent methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns useful for confirming the structure.

-

Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.

-

Expected [M+H]⁺: 209.0808 (Calculated for C₁₁H₁₃O₄⁺)

-

Expected [M-H]⁻: 207.0663 (Calculated for C₁₁H₁₁O₄⁻)

-

Key Fragmentation: A characteristic fragmentation pathway for chromanones is the Retro-Diels-Alder (RDA) reaction on the heterocyclic ring, although it is less common than in the unsaturated flavones. More likely fragmentation would involve the loss of a methyl group (M-15) or the loss of isobutylene from the heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH | The broadness indicates hydrogen bonding. |

| ~2950 | C-H stretch | sp³ C-H | Aliphatic C-H bonds of the methyl and methylene groups. |

| ~1650 (strong) | C=O stretch | Ketone | Strong, sharp peak characteristic of a conjugated ketone. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and hydrogen bonding with the 5-OH group. |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple sharp peaks indicating the benzene ring. |

| ~1250 | C-O stretch | Aryl Ether | Stretch of the C-O bond within the pyranone ring and the C-OH of the phenols. |

Synthesis and Purification Workflow

The synthesis of this compound is not widely reported, necessitating a rational design based on established chromanone syntheses.[8][12] The most logical approach is a one-pot cyclization reaction starting from phloroglucinol.

Proposed Synthetic Pathway: Nencki Reaction

The Nencki reaction provides a direct route to this structure from readily available starting materials. The causality is clear: phloroglucinol provides the A-ring with the required 5,7-dihydroxy pattern, and 3,3-dimethylacrylic acid provides the remaining atoms for the heterocyclic ring.

Caption: Proposed synthesis of the target compound via the Nencki reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes a rationale and a quality control check to ensure the process is proceeding as expected before moving to the next stage.

Step 1: Reaction Setup

-

Apparatus: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1 equivalent).

-

Reagents: Add 3,3-dimethylacrylic acid (1.1 equivalents).

-

Catalyst: Cautiously add phosphorus oxychloride (POCl₃, 3-4 equivalents) followed by anhydrous zinc chloride (ZnCl₂, 1.5 equivalents). The Lewis acid is critical for catalyzing the Friedel-Crafts acylation and subsequent cyclization.

-

Rationale: This combination of reagents facilitates an initial acylation of the electron-rich phloroglucinol ring, followed by an intramolecular Michael addition to form the chromanone ring system. An excess of the acid is used to drive the reaction to completion.

Step 2: Reaction Execution

-

Heating: Heat the reaction mixture to 70-80 °C in an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product should be more nonpolar than phloroglucinol. The reaction is typically complete within 4-6 hours.

-

QC Check: The disappearance of the phloroglucinol spot on the TLC plate indicates the reaction is nearing completion.

Step 3: Work-up and Extraction

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the product, separating it from inorganic salts.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine to remove excess water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

QC Check: A crude solid or viscous oil should be obtained. A preliminary ¹H NMR can be taken at this stage to confirm the presence of the desired product before proceeding to purification.

Step 4: Purification

-

Technique: The primary method for purification is flash column chromatography on silica gel.

-

Eluent: A gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate, is recommended. This allows for the separation of nonpolar impurities first, followed by the product.

-

Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

-

QC Check: The final product's purity should be assessed by HPLC (>95%) and its structure confirmed by NMR, MS, and IR as detailed in Section 2.0.

Analytical Methodologies

Robust and validated analytical methods are required for accurate quantification and purity assessment, particularly in a drug development context.[13]

High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse technique for purity analysis and quantification.

| Parameter | Recommended Conditions | Rationale |

| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD) | DAD allows for the simultaneous monitoring of multiple wavelengths and spectral analysis of the peak. |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase is suitable for retaining the moderately nonpolar chromanone structure. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (each with 0.1% Formic Acid) | 0.1% Formic acid is added to suppress the ionization of the phenolic hydroxyls, leading to sharper, more symmetrical peaks. A typical starting condition would be 40% Acetonitrile. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~290 nm and ~330 nm | Chromanones typically exhibit two main absorption maxima. Monitoring at the λmax provides the highest sensitivity. |

| Quantification | External standard calibration curve | A series of known concentrations of the purified compound are injected to create a linear calibration curve (Peak Area vs. Concentration). |

Analytical Workflow Diagram

Caption: Standard workflow for purity assessment and quantification by HPLC-UV.

Biological Activity and Therapeutic Context

While direct biological data for this compound is limited, its structural motifs allow for strong, evidence-based predictions of its potential activities. This serves as a crucial guide for designing initial biological screening campaigns.

Predicted Biological Activities

-

Antioxidant Activity: The 5,7-dihydroxy pattern on the A-ring is a classic pharmacophore for radical scavenging. These phenols can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key process in mitigating oxidative stress-related diseases. This activity can be quantitatively measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

-

Antimicrobial Activity: Many chroman-4-one derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] The mechanism often involves disruption of microbial cell membranes or inhibition of key cellular enzymes.

-

Anticancer Activity: Flavonoids and related phenolic compounds are widely studied for their antiproliferative effects.[1] Potential mechanisms include the inhibition of protein kinases involved in cell cycle regulation (e.g., SIRT2 inhibitors[12]), induction of apoptosis, and suppression of tumor cell migration. The cytotoxicity of the compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines.

Proposed Mechanism of Action: Anti-inflammatory Pathway

A plausible mechanism for anti-inflammatory action, extrapolated from related flavonoids, is the inhibition of the NF-κB signaling pathway.[14] NF-κB is a master regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a molecule of significant academic and pharmaceutical interest. This guide has provided a comprehensive technical framework for its study, from unambiguous structural identification and rational synthesis to robust analytical characterization and evidence-based biological evaluation.

The true value of this molecule lies not just in its predicted activities but in its potential as a template for further chemical modification. Future research should focus on:

-

Execution and Validation: Performing the proposed synthesis and rigorously validating the predicted spectroscopic and biological data.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the A-ring or adding substituents to the C3 position to probe and optimize biological activity.

-

Mechanism of Action Studies: Moving beyond broad screening assays to identify the specific cellular targets and pathways modulated by this compound.

This document serves as a launchpad for these efforts, grounding future research in the established principles of chemical and biological science.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (883-09-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 6. 5,7-Dihydroxychromone | C9H6O4 | CID 5281343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a member of the chromanone class of organic compounds, which are derivatives of benzopyran. Chromanones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The structure of this compound, featuring a dihydroxylated benzene ring fused to a dimethylated dihydropyranone ring, makes it a subject of interest for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic characterization, synthesis, and potential biological relevance, offering a foundational resource for researchers in the field.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and unambiguous identifiers.

References

An In-depth Technical Guide on 5,7-Dihydroxy-2,2-dimethylchroman-4-one: Natural Occurrence, Biosynthesis, and Therapeutic Potential

Abstract

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a polyketide belonging to the chromanone class of oxygen-containing heterocyclic compounds. While direct isolation of this specific molecule from natural sources has yet to be definitively reported, its structural isomer, 2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one, has been identified in the endophytic fungus Pseudopestalotiopsis sp.[1]. This finding strongly suggests that this compound is a plausible, yet undiscovered, natural product. Chromanones are known to be widely distributed in both plants and fungi and exhibit a range of significant biological activities, including antimicrobial and anti-inflammatory properties[2]. This technical guide provides a comprehensive overview of the chemical properties, probable natural occurrence, and biosynthetic origins of this compound. Furthermore, it details methodologies for its isolation and characterization and explores its potential biological activities based on the established pharmacology of structurally related compounds. This document is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug development.

Introduction and Physicochemical Properties

This compound is a member of the chromanone family, which is characterized by a 2,3-dihydro-1-benzopyran-4-one core structure. The specific substitutions of two hydroxyl groups at the C-5 and C-7 positions and two methyl groups at the C-2 position define its chemical identity and are anticipated to be key determinants of its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem CID 821362 |

| Molecular Weight | 208.21 g/mol | PubChem CID 821362 |

| IUPAC Name | 5,7-dihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | PubChem CID 821362 |

| Canonical SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | PubChem CID 821362 |

| InChI Key | JFWGYKRUMPKNKF-UHFFFAOYSA-N | PubChem CID 821362 |

Natural Occurrence and Biosynthesis

While a direct isolation of this compound from a natural source remains to be documented, the natural products literature provides compelling evidence for its potential existence in nature.

Fungal Origin of a Structural Isomer

A key piece of evidence is the isolation of 2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one from the endophytic fungus Pseudopestalotiopsis sp.[1]. Endophytic fungi are a rich source of novel secondary metabolites, and the discovery of this isomer suggests that the biosynthetic machinery for producing the 2,2-dimethylchroman-4-one scaffold is present in this fungal genus. It is plausible that minor variations in the enzymatic steps could lead to the production of the 5,7-dihydroxy isomer.

Biosynthetic Pathway: The Fungal Polyketide Route

Chromanones and related chromones in fungi are typically biosynthesized via the polyketide pathway[3][4]. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic benzopyranone core.

The biosynthesis of this compound is hypothesized to proceed as follows:

-

Chain Assembly: A polyketide synthase (likely a Type I or Type III PKS) catalyzes the condensation of a starter unit with several extender units (malonyl-CoA) to form a linear polyketide chain[5][6].

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the dihydroxylated aromatic ring.

-

Formation of the Heterocyclic Ring: Further enzymatic reactions, likely involving cyclases, lead to the formation of the dihydropyranone ring. The gem-dimethyl group at the C-2 position is likely derived from the incorporation of a specific starter unit or a post-PKS modification.

Isolation and Structural Elucidation

As there is no specific protocol for the isolation of this compound, a general methodology for the isolation of fungal polyketides, inspired by studies on Pseudopestalotiopsis species, is presented below[7].

General Isolation Protocol

-

Fungal Fermentation: The source organism (e.g., Pseudopestalotiopsis sp.) is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), often guided by bioassays.

Structural Characterization

The structure of this compound would be elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Data and Interpretation |

| ¹H NMR | Predicted signals would include aromatic protons on the A-ring, a singlet for the methylene protons at C-3, and a singlet for the two methyl groups at C-2. The hydroxyl protons would appear as singlets. |

| ¹³C NMR | Expected signals would correspond to the carbonyl carbon (C-4), the oxygenated aromatic carbons (C-5, C-7, C-8a), the quaternary carbon (C-2), the methylene carbon (C-3), and the methyl carbons. |

| Mass Spec. | High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₁H₁₂O₄). Fragmentation patterns would likely show losses of methyl and carbonyl groups. |

| IR Spec. | Characteristic absorption bands would be observed for the hydroxyl groups (broad, ~3400-3200 cm⁻¹), the conjugated ketone (C=O, ~1650 cm⁻¹), and aromatic C=C bonds (~1600-1450 cm⁻¹). |

| UV-Vis Spec. | Absorption maxima are expected in the UV region, characteristic of the chromanone chromophore. |

Potential Biological Activities

While the bioactivity of this compound has not been specifically reported, the chromanone scaffold is associated with a variety of pharmacological properties. Research on structurally similar compounds provides a strong basis for predicting its therapeutic potential.

Antimicrobial Activity

Derivatives of 5,7-dihydroxyflavanone have been synthesized and shown to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts[8][9][10][11]. The presence of the 5,7-dihydroxy substitution pattern is often crucial for this activity. Therefore, this compound is a promising candidate for further investigation as an antimicrobial agent. Studies on other chroman-4-one derivatives have also demonstrated their potential against pathogenic microorganisms, including Candida species[12].

Anti-inflammatory Activity

Chromanone and chromone derivatives have been reported to exhibit potent anti-inflammatory effects[2][13]. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines[14][15][16]. The anti-inflammatory properties of these compounds make them attractive leads for the development of new therapeutics for inflammatory diseases.

Conclusion and Future Directions

This compound represents a compelling target for natural product discovery and medicinal chemistry. The isolation of its isomer from a fungal source provides a strong rationale for its existence in nature. Its chromanone core, with the characteristic 5,7-dihydroxy substitution, suggests a high likelihood of possessing valuable biological activities, particularly antimicrobial and anti-inflammatory properties.

Future research should focus on targeted screening of fungal extracts, especially from the genus Pseudopestalotiopsis, for the presence of this compound. Once isolated or synthesized, a thorough evaluation of its biological activity is warranted. Elucidation of its mechanism of action could pave the way for the development of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. 5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(4-methylpent-2-enyl)chroman-4-one | C21H22O5 | CID 46887507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexity of fungal polyketide biosynthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evolutionary Histories of Type III Polyketide Synthases in Fungi [frontiersin.org]

- 6. Fungal type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyketide Derivatives from Mangrove Derived Endophytic Fungus Pseudopestalotiopsis theae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PlumX [plu.mx]

- 9. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Abstract

This technical guide provides a comprehensive examination of the biosynthetic pathway of 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a specialized metabolite belonging to the chromanone class. This molecule represents a fascinating example of biochemical convergence, integrating precursors from distinct metabolic routes to construct its unique architecture. We will dissect the pathway by exploring its two fundamental pillars: the polyketide synthesis machinery responsible for the aromatic core and the isoprenoid pathway that furnishes the characteristic gem-dimethyl group. This document is structured to provide researchers, scientists, and drug development professionals with a detailed mechanistic understanding, field-proven experimental protocols for pathway elucidation, and insights into the broader implications for synthetic biology and therapeutic discovery.

Part 1: The Subject Molecule - A Structural and Biological Overview

This compound is a member of the chromanone family, which are derivatives of benzopyran.[1][2] Its structure is characterized by a dihydroxylated aromatic A-ring fused to a dihydropyranone B-ring. The key identifying features are the phloroglucinol-type hydroxylation pattern at positions 5 and 7, and the gem-dimethyl substitution at the C2 position.[3][4] This latter feature strongly suggests the incorporation of a precursor from the isoprenoid pathway, classifying the molecule as a meroterpenoid—a natural product of mixed biosynthetic origin.

While the broader class of chromanones exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, the specific profile of this compound is an active area of research.[1][5] Understanding its biosynthesis is paramount for enabling its production through microbial cell factories and for generating novel analogs with enhanced therapeutic potential.[6][7]

Part 2: A Convergent Biosynthesis - The Two Pillars of Formation

The construction of this compound is not a linear process but rather the confluence of two primary metabolic highways. The proposed pathway hinges on a specialized Type III polyketide synthase (PKS) that utilizes a unique starter molecule derived from the isoprenoid pathway.

Caption: Convergent biosynthesis of the target chromanone.

Pillar I: The Isoprenoid Pathway - Genesis of the Dimethylallyl Moiety

The indispensable 2,2-dimethyl group originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[8] Nature has evolved two distinct and ancient pathways for their synthesis: the mevalonate (MVA) pathway and the non-mevalonate, or methylerythritol phosphate (MEP), pathway.[9][10][11]

-

The Mevalonate (MVA) Pathway: Primarily active in eukaryotes (including mammals), archaea, and the cytosol of plants, this pathway commences with the condensation of three acetyl-CoA molecules to form HMG-CoA, which is subsequently reduced to mevalonic acid.[10]

-

The Methylerythritol Phosphate (MEP) Pathway: Predominantly found in bacteria, plant plastids, and apicomplexan parasites, this route begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[9][10]

Both pathways culminate in the production of IPP and DMAPP.[8] For the biosynthesis of our target chromanone, DMAPP is further metabolized to form dimethylacryloyl-CoA . This molecule is the hypothesized starter unit that bridges the isoprenoid and polyketide pathways, carrying the gem-dimethyl signature into the core of the PKS enzyme.

Caption: The MVA and MEP pathways for isoprenoid precursor synthesis.

Pillar II: The Polyketide Pathway - Forging the Chromanone Core

The aromatic scaffold of the molecule is assembled by a Type III polyketide synthase (PKS).[12] These enzymes are homodimeric proteins that catalyze a series of decarboxylation, condensation, and cyclization reactions in an iterative fashion.[13][14] Unlike the multi-modular Type I PKS systems, Type III PKS enzymes utilize a single catalytic site for the entire process.

The canonical Type III PKS is chalcone synthase (CHS), the first committed enzyme in flavonoid biosynthesis, which typically uses p-coumaroyl-CoA as a starter and three molecules of malonyl-CoA as extenders.[15][16][17] For chromone biosynthesis, related enzymes such as pentaketide chromone synthases (PCS) have been identified.[18]

In our proposed pathway, a specialized PKS accepts the isoprenoid-derived dimethylacryloyl-CoA as the starter unit. The enzyme then catalyzes three sequential condensation reactions with malonyl-CoA extender units. Following the chain extension, the resulting linear polyketide intermediate undergoes an intramolecular C6->C1 Claisen-type cyclization and aromatization to yield the final this compound product.

Part 3: Proposed Mechanistic Pathway and Key Enzymes

The complete biosynthesis can be envisioned as a highly efficient, three-stage process orchestrated by a dedicated set of enzymes.

-

Precursor Synthesis: Generation of dimethylacryloyl-CoA from DMAPP and the ubiquitous extender unit malonyl-CoA from acetyl-CoA via acetyl-CoA carboxylase (ACC).

-

Polyketide Elongation: The PKS active site is primed with the dimethylacryloyl-CoA starter unit. Three successive rounds of decarboxylative condensation with malonyl-CoA extend the polyketide chain.

-

Cyclization and Release: The enzyme's architecture guides the flexible polyketide chain to fold into a specific conformation, enabling an intramolecular cyclization that forms the pyranone ring and aromatizes the phenolic ring, followed by release of the final product.

Caption: Stepwise mechanism within the Type III PKS active site.

Part 4: Experimental Validation - Protocols and Data

The validation of this proposed pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques. The protocols described below represent a self-validating system for pathway elucidation.

Protocol 4.1: Heterologous Expression and In Vitro Characterization of the Candidate PKS

Causality: This protocol directly tests the central hypothesis: that a specific PKS enzyme can utilize dimethylacryloyl-CoA and malonyl-CoA to synthesize the target molecule. Positive results provide definitive evidence of the enzyme's function.

Methodology:

-

Gene Identification: Perform genome mining on a known producer organism or search sequence databases for Type III PKS homologs. Identify candidate genes based on sequence similarity to known chromone synthases.

-

Cloning and Expression: Synthesize the codon-optimized candidate gene and clone it into an expression vector (e.g., pET-28a for E. coli). Transform into a suitable expression host like E. coli BL21(DE3).

-

Protein Purification: Grow the culture, induce protein expression with IPTG, and lyse the cells. Purify the His-tagged PKS protein using nickel-affinity chromatography (Ni-NTA).

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing purified PKS enzyme, Tris-HCl buffer (pH 7.5), malonyl-CoA, and dimethylacryloyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Quench the reaction with an acid (e.g., HCl) and extract the products with ethyl acetate.

-

-

Product Analysis:

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) to separate the products.

-

Confirm the identity of the product by comparing its retention time and UV-Vis spectrum with an authentic standard of this compound.

-

Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the product.

-

Protocol 4.2: In Vivo Validation via Isotopic Labeling

Causality: This protocol confirms that the proposed precursors are indeed utilized for the biosynthesis within a living system, validating the upstream pathways and their connection to the final product.

Methodology:

-

System Setup: Use either the native producing organism or the engineered E. coli host from Protocol 4.1.

-

Precursor Feeding:

-

Supplement the growth medium with stable isotope-labeled precursors.

-

To trace the polyketide backbone, use [1,2-¹³C₂]acetate, which is converted into [¹³C₂]malonyl-CoA.

-

To trace the dimethylallyl group, use [U-¹³C₅]leucine, as its degradation pathway naturally produces precursors for DMAPP synthesis.

-

-

Cultivation and Extraction: Grow the organism in the presence of the labeled precursors. After a suitable incubation period, harvest the cells or medium and extract the metabolites.

-

Structural Analysis:

-

Purify the this compound from the extract.

-

Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of ¹³C will result in specific splitting patterns and enriched signals, allowing for the precise mapping of which atoms came from which precursor.

-

High-resolution MS can also be used to confirm the mass shift corresponding to the number of incorporated heavy isotopes.

-

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Kinetic Parameters for the Candidate PKS

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Dimethylacryloyl-CoA | 25 ± 3 | 0.5 ± 0.05 | 2.0 x 10⁴ |

| Malonyl-CoA | 50 ± 5 | - | - |

Table 2: Mass Spectrometry Results from Labeling Studies

| Labeled Precursor Fed | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Interpretation |

|---|---|---|---|

| Unlabeled | 209.07 | 209.08 | Natural abundance |

| [1,2-¹³C₂]Acetate | 215.09 | 215.10 | Incorporation of 3x ¹³C₂ units from malonyl-CoA |

| [U-¹³C₅]Leucine | 214.11 | 214.11 | Incorporation of a ¹³C₅ unit from the starter |

Part 5: Broader Implications and Future Directions

The elucidation of the this compound biosynthetic pathway provides a blueprint for its sustainable and scalable production. By assembling the identified genes into a microbial host such as Saccharomyces cerevisiae or Escherichia coli, we can establish fermentation-based manufacturing, overcoming the limitations of chemical synthesis or extraction from natural sources.[7][19]

Furthermore, this knowledge empowers us to engage in protein engineering and synthetic biology. By mutating the active site of the PKS, we could potentially alter its substrate specificity to accept different starter units, leading to the creation of novel chromanone derivatives with potentially improved pharmacological properties. This "unnatural" natural product development pipeline holds immense promise for discovering next-generation therapeutics.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H12O4 | CID 821362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The type III polyketide synthase supergene family in plants: complex evolutionary history and functional divergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. proteopedia.org [proteopedia.org]

- 16. Chalcone synthase and its functions in plant resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 18. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

An In-Depth Technical Guide to the Biological Activity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a naturally inspired flavonoid derivative belonging to the chroman-4-one class. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its biological activities, underlying mechanisms, and the experimental frameworks required for its evaluation. We will delve into the causality behind its therapeutic potential, supported by detailed protocols and mechanistic pathways, to empower further investigation and application.

Introduction: The Chroman-4-one Scaffold as a Privileged Structure

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds, forming the core structure of many naturally occurring flavonoids.[1][2] Unlike the related chromones, the chroman-4-one structure features a saturated C2-C3 bond, a seemingly minor difference that results in significant variations in biological activity.[1] This scaffold is prevalent in numerous natural products and has been a focal point for synthetic chemistry due to its association with a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4]

This compound (Figure 1) is a specific derivative within this class. The dihydroxy substitution at the 5 and 7 positions of the A-ring is a common feature in many bioactive flavonoids, contributing significantly to their chemical properties and biological interactions.[5] This guide focuses specifically on the demonstrated and potential activities of this molecule, providing a foundation for its exploration as a therapeutic lead.

Figure 1: Chemical Structure of this compound Structure CID: 821362[6] Molecular Formula: C₁₁H₁₂O₄[7] Molecular Weight: 208.21 g/mol [7]

Core Biological Activities and Mechanistic Insights

The therapeutic potential of this compound and its analogs stems from their ability to modulate key cellular pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases.[8][9] Flavonoids with a chroman-4-one core are well-documented for their anti-inflammatory effects.[4][10] A structurally related methoxy-flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, isolated from Bruguiera gymnorrhiza, demonstrated potent anti-inflammatory properties by inhibiting key enzymes and signaling pathways.[10][11]

Key Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: This related compound showed over 80% inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at a concentration of 100 µg/ml.[10][12] These enzymes are central to the arachidonic acid metabolism pathway, which produces inflammatory mediators like prostaglandins and leukotrienes. The inhibition of these enzymes is a primary strategy for many anti-inflammatory drugs.

-

Downregulation of Pro-inflammatory Cytokines: The same compound also inhibited the production of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine.[10][11]

-

Modulation of NF-κB Signaling: A significant 23.1% inhibition of nuclear factor kappa B (NF-κB) activity was observed at 100 µg/ml.[10][12] The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation.[13] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.

The shared 5,7-dihydroxy-chromen-4-one core suggests that this compound likely shares these anti-inflammatory mechanisms.

Antioxidant Activity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various chronic diseases.[1][9] The phenolic hydroxyl groups on the chroman-4-one structure are key to its antioxidant potential, enabling it to act as a free radical scavenger.

The aforementioned related flavone from Bruguiera gymnorrhiza demonstrated a 40% inhibition against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, confirming its antioxidant potential.[10][11] This activity is crucial as it can mitigate oxidative stress, which is often intertwined with inflammatory processes.

Anticancer Properties

The chroman-4-one scaffold is a recurring motif in compounds evaluated for anticancer activity.[14] Studies on various derivatives have shown cytotoxicity against a range of human tumor cell lines.[14][15]

Potential Mechanisms:

-

Cytotoxicity: Synthetic chroman-4-one derivatives have been evaluated by the National Cancer Institute (NCI) and have shown inhibitory effects on the growth of various cancer cell lines.[14]

-

Cell Cycle Arrest and Apoptosis Induction: A novel 7-hydroxy-4-phenylchromen-2-one derivative was found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[15]

-

Topoisomerase Inhibition: Certain thieno[2,3-d]pyrimidine derivatives, which can be conceptually linked to modified chromanones, have shown dual inhibition of topoisomerase I and II, essential enzymes for DNA replication in cancer cells.[16]

While direct studies on this compound are limited, the established anticancer profile of its structural class makes this a promising area for future research.

Antimicrobial Activity

With rising antimicrobial resistance, novel therapeutic agents are urgently needed. Homoisoflavonoids and chroman-4-ones have demonstrated potential against various pathogenic microorganisms, including bacteria and fungi.[4] For instance, 7-Hydroxychroman-4-one showed activity against Candida species with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL.[4] The structural features, particularly the substitution patterns on the rings, are critical in determining the spectrum and potency of antimicrobial action.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for structurally related chroman-4-one compounds, providing a benchmark for evaluating this compound.

| Biological Activity | Compound/Assay | Target/Organism | Result | Source |

| Anti-inflammatory | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | COX-2 Enzyme | >80% inhibition @ 100 µg/mL | [10][11] |

| 5-LOX Enzyme | >80% inhibition @ 100 µg/mL | [10][12] | ||

| TNF-α Production | >80% inhibition @ 100 µg/mL | [10] | ||

| NF-κB Activity | 23.1% inhibition @ 100 µg/mL | [10][12] | ||

| Antioxidant | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH Radical | 40% inhibition @ 250 µM | [10] |

| Antifungal | 7-Hydroxychroman-4-one | Candida albicans | MIC: 64 µg/mL | [4] |

| Anticancer | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS Cancer Cells | IC₅₀: 2.63 µM | [15] |

| Anticancer | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Chalcone) | HeLa Cancer Cells | IC₅₀: 3.204 µM | [17] |

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of the core biological activities of this compound.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant)

Causality: This assay quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, neutralizing it. The reduction in DPPH is measured spectrophotometrically as a color change from purple to yellow, directly correlating with the antioxidant capacity.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

-

Prepare stock solutions of this compound (e.g., 1 mg/mL in methanol or DMSO). Create serial dilutions to obtain a range of test concentrations (e.g., 1 to 250 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each compound dilution.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 50 µL of the solvent (methanol or DMSO) instead of the compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol: MTT Assay for Cell Viability and Cytotoxicity (Anticancer)

Causality: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.[17]

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control. % Viability = (Abs_sample / Abs_control) * 100

-

Determine the IC₅₀ value by plotting % viability against the logarithm of the compound concentration.

-

Future Directions and Conclusion

This compound emerges from a class of compounds with well-established pharmacological relevance. The strong anti-inflammatory and antioxidant activities of its close structural analogs provide a compelling rationale for its investigation. While direct experimental data on this specific molecule is nascent, the foundational knowledge of the chroman-4-one scaffold suggests high potential.

Future research should prioritize:

-

Systematic In Vitro Screening: Comprehensive evaluation of its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities using the protocols outlined.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways modulated by the compound, particularly its effect on NF-κB and MAPK signaling.[13]

-

In Vivo Efficacy and Safety: Following promising in vitro results, progression to animal models is critical to assess efficacy, bioavailability, and toxicology.[18]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C11H12O4 | CID 821362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 8. In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7- dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor | Journal of Materials in Life Sciences [jomalisc.utm.my]

- 9. 5,7-Dihydroxy-4-Methylcoumarin enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of Action of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

An In-Depth Technical Guide to the

Abstract

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a flavonoid derivative belonging to the chroman-4-one class of compounds. While direct, in-depth research on this specific molecule is emerging, the broader family of 5,7-dihydroxy-substituted chromanones and related flavonoids exhibits a wide range of biological activities. This technical guide synthesizes the available information on analogous compounds to propose and detail the most probable mechanisms of action for this compound. The primary hypothesized mechanisms include anti-biofilm, anti-inflammatory, antioxidant, and anticancer activities. For each proposed mechanism, this guide provides a detailed overview of the underlying signaling pathways, supporting evidence from structurally related compounds, and comprehensive, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising compound.

Introduction to this compound

This compound is a member of the flavonoid family, characterized by a C6-C3-C6 skeleton. Specifically, it is a chroman-4-one, distinguished by the saturation of the C2-C3 bond in the heterocyclic C-ring. The 5,7-dihydroxy substitution pattern on the A-ring is a common feature in many biologically active flavonoids and is crucial for their chemical properties and therapeutic effects. The 2,2-dimethyl substitution on the C-ring is a less common feature that may influence the compound's lipophilicity and interaction with molecular targets.

While the broader class of chroman-4-ones has been explored for various pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, the specific mechanistic details for the 2,2-dimethyl variant remain an active area of investigation.[1] This guide will delve into the most promising and scientifically plausible mechanisms of action for this compound, drawing upon the established knowledge of its structural analogs.

Proposed Mechanism of Action I: Anti-Biofilm Activity via WrbA Inhibition

Recent computational studies have identified the this compound moiety as a potential binder of the Escherichia coli protein WrbA.[2] WrbA is an NADH:quinone oxidoreductase that plays a protective role against oxidative stress and has been identified as a molecular target for anti-biofilm agents.[3] Inhibition of WrbA is believed to disrupt the bacterial redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent inhibition of biofilm formation.[3]

2.1. The WrbA Signaling Pathway and Point of Intervention

The proposed mechanism suggests that this compound acts as a competitive inhibitor of WrbA, preventing the binding of its natural substrates. This disruption of the electron transport chain leads to increased intracellular ROS levels, creating a state of oxidative stress that is unfavorable for biofilm formation.

References

- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Antibiofilm Potential of Natural Compounds by Targeting the NADH:quinone Oxidoreductase WrbA - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dihydroxy-2,2-dimethylchroman-4-one CAS number and synonyms

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged scaffolds in medicinal chemistry due to their wide distribution in natural products and their diverse pharmacological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical properties, synthesis, biological significance, and experimental evaluation.

Core Compound Identification and Properties

This compound is a substituted chromanone featuring a dihydroxy-substituted benzene ring fused to a dihydropyranone ring, which is further substituted with two methyl groups at the C2 position. This specific arrangement of functional groups is a recurrent moiety in various natural products and is crucial for its biological activities.[3]

Chemical Abstracts Service (CAS) Number : 883-09-0[4]

Synonyms and Identifiers :

-

IUPAC Name: 5,7-dihydroxy-2,2-dimethyl-2,3-dihydrochromen-4-one

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [5][6] |

| Monoisotopic Mass | 208.07356 Da | [6] |

| Molar Mass | 208.21 g/mol | Calculated |

| XlogP (Predicted) | 1.8 | [6] |

| Appearance | Solid (predicted) | General Knowledge |

| SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | [6][7] |

Synthesis and Structural Characterization

The synthesis of chromanones is a well-established field in organic chemistry. While specific high-yield syntheses for this compound are proprietary or described in specialized literature, a general and logical synthetic workflow can be conceptualized based on related structures.[8] The most common approaches begin with phloroglucinol or its derivatives, leveraging their nucleophilicity to construct the heterocyclic ring.

A plausible synthetic strategy involves the reaction of phloroglucinol with 3,3-dimethylacrylic acid (or a derivative) in the presence of a condensing agent. Subsequent intramolecular cyclization would yield the desired chromanone scaffold. The characterization and confirmation of the final product's structure are paramount and rely on a suite of spectroscopic techniques.

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow from synthesis to structural validation for a target chromanone compound.

Caption: General workflow for chromanone synthesis and validation.

Causality in Experimental Choices:

-

Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the proton and carbon skeleton, respectively, confirming the connectivity of atoms.

-

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which validates the molecular formula.

Biological Activity and Therapeutic Potential

The chroman-4-one scaffold is a cornerstone of many biologically active molecules, including flavonoids and homoisoflavonoids.[2][9] Derivatives of 5,7-dihydroxy-chromanone have demonstrated a broad spectrum of activities, positioning this core structure as a valuable template for drug discovery.

Antimicrobial and Antibiofilm Activity

Research has shown that the this compound moiety is a key structural feature in compounds designed to modulate bacterial biofilms.[3] Specifically, these derivatives have been investigated as binders of E. coli WrbA, an enzyme implicated in biofilm formation. This suggests a targeted mechanism for disrupting bacterial communities, which are notoriously resistant to conventional antibiotics. Furthermore, related 5,7-dihydroxyflavanones exhibit potent activity against various Gram-positive bacteria and yeasts.[10]

Anti-inflammatory Properties

Flavones and related compounds containing the 5,7-dihydroxy-chromen-4-one backbone have shown significant anti-inflammatory effects.[11] The mechanism is believed to involve the dual inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α, partly through the downregulation of the NF-κB signaling pathway.[11]

Antiviral and Anticancer Potential

The broader class of chromones and flavonoids has been explored for other therapeutic applications. For instance, compounds with a similar 4H-chromen-4-one scaffold were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their potential as antiviral agents.[12] Naturally occurring flavanones are also known to regulate cellular metabolism and suppress the proliferation of cancer cells, indicating potential cytotoxic applications.[9]

Postulated Anti-inflammatory Signaling Pathway

The diagram below illustrates the potential mechanism by which 5,7-dihydroxy-chromanone derivatives may exert their anti-inflammatory effects by targeting multiple points in the inflammatory cascade.

Caption: Potential anti-inflammatory mechanism of action.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial potential of this compound, a Minimum Inhibitory Concentration (MIC) assay is a standard and reliable method. This protocol is self-validating through the inclusion of positive and negative controls.

Determination of Minimum Inhibitory Concentration (MIC) via Microdilution

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a target microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile 96-well microplates

-

Target microbial strain (e.g., Staphylococcus aureus)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (~5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., Gentamicin)

-

Incubator

Methodology:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Ensure complete dissolution.

-

Serial Dilution:

-

Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (medium only).

-

-

Inoculation: Add 10 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be ~110 µL.

-

Controls: Prepare a separate dilution series for the positive control antibiotic.

-

Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The sterility control should remain clear, and the growth control should be turbid.

Conclusion and Future Outlook

This compound is a molecule of significant scientific interest, built upon a proven pharmacophore. Its structural simplicity, combined with the diverse biological activities of the chromanone class, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of antimicrobial and anti-inflammatory medicine. Future research should focus on synthesizing a library of derivatives to establish robust Structure-Activity Relationships (SAR), optimizing potency and selectivity, and elucidating precise molecular mechanisms of action against validated biological targets.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 883-09-0 [sigmaaldrich.com]

- 5. This compound | C11H12O4 | CID 821362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 7. This compound (883-09-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one: From Discovery to Therapeutic Potential

Abstract

This technical guide provides a comprehensive exploration of 5,7-dihydroxy-2,2-dimethylchroman-4-one, a naturally occurring flavonoid that has garnered increasing interest within the scientific community. We delve into the historical context of its discovery, detail its synthesis and characterization, and illuminate its biological activities, with a particular focus on its role as a modulator of bacterial biofilms through the inhibition of the WrbA protein. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth protocols to facilitate further investigation into this promising compound.

Introduction: The Emergence of a Bioactive Scaffold

This compound belongs to the chromanone class of flavonoids, a group of oxygen-containing heterocyclic compounds widely distributed in the plant and fungal kingdoms.[1] These natural products have long been recognized for their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[2] The core structure of this compound, featuring a dihydroxy-substituted aromatic ring fused to a dimethyl-substituted dihydropyranone ring, represents a recurring and privileged scaffold in nature.[3] This guide will provide a detailed examination of this specific chromanone, from its initial discovery to its current standing as a molecule of significant therapeutic interest.

Discovery and Historical Context

While the broader class of chromanones has been the subject of scientific inquiry for many decades, the precise first isolation or synthesis of this compound is not extensively documented in readily available literature. However, its presence as a key structural moiety in numerous natural products has been identified through various phytochemical investigations.[3] The exploration of chromanones gained momentum in the mid-20th century with the advancement of separation and spectroscopic techniques, enabling the identification and characterization of these compounds from complex natural extracts. Early research into related flavonoids laid the groundwork for understanding the chemical properties and potential biological significance of the chromanone core.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes, with the Claisen condensation being a notable and efficient method.[4] This reaction involves the base-catalyzed condensation of an ester and another carbonyl compound to form a β-keto ester or a β-diketone.

Synthetic Pathway: A Step-by-Step Protocol

A plausible and efficient synthetic route to this compound involves the reaction of phloroglucinol with 3,3-dimethylacrylic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol (1 equivalent) in a suitable solvent such as anhydrous toluene.

-

Reagent Addition: Slowly add 3,3-dimethylacrylic acid (1.1 equivalents) to the reaction mixture.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data and Characterization

The structural confirmation of this compound relies on a combination of modern analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the dihydroxy-substituted ring, a singlet for the methylene protons adjacent to the carbonyl group, and a singlet for the two methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (some shifted downfield due to the hydroxyl groups), the quaternary carbon bearing the methyl groups, the methylene carbon, and the methyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₂O₄. |

| Infrared (IR) | Characteristic absorption bands for the hydroxyl (O-H) groups, the carbonyl (C=O) group, and aromatic C-H and C=C bonds. |

Biological Activities and Mechanism of Action

Recent research has highlighted the significant potential of this compound and its derivatives as modulators of bacterial biofilm formation.[3] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer increased resistance to antibiotics and host immune responses.

Targeting WrbA: A Novel Antibiofilm Strategy

A key molecular target for the antibiofilm activity of this compound derivatives has been identified as WrbA, a quinone oxidoreductase.[1][2] WrbA plays a crucial role in the bacterial response to oxidative stress and is implicated in the maturation of biofilms.[1][5]

Mechanism of Action: Inhibition of WrbA

The proposed mechanism of action involves the binding of this compound to the active site of the WrbA protein. This binding event inhibits the enzyme's ability to reduce quinones, a process that is important for maintaining redox homeostasis within the bacterial cell.[1][2] The disruption of this enzymatic activity leads to an increase in intracellular reactive oxygen species (ROS), creating a stressful environment that hinders biofilm development.[4][5]

References

- 1. Crystal structure of the NADH:quinone oxidoreductase WrbA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]